5-(2-Thienyl)Pentanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFTZRHAQGXEQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175219 |

Source

|

| Record name | 5-(2-Thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21010-06-0 |

Source

|

| Record name | 5-(2-Thienyl)valeric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021010060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling 5-(2-Thienyl)pentanoic Acid

An In-Depth Technical Guide to 5-(2-Thienyl)pentanoic Acid

This compound, identified by its CAS Number 21010-06-0 , is a heterocyclic fatty acid analogue that has garnered interest within the scientific community.[1][2][3] Structurally, it consists of a five-carbon pentanoic acid chain attached to the second position of a thiophene ring. This unique combination of a flexible aliphatic chain and a rigid, electron-rich aromatic heterocycle makes it a valuable building block and a compelling subject for biological investigation.

The thiophene moiety serves as a bioisostere for the phenyl group in many drug candidates, often improving metabolic stability and pharmacokinetic properties. Furthermore, as a "thia fatty acid," where a sulfur atom is incorporated into the carbon skeleton, this molecule belongs to a class of compounds known for their profound effects on lipid metabolism.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and its emerging applications in the field of drug discovery and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21010-06-0 | [1][2][3][5] |

| Molecular Formula | C₉H₁₂O₂S | [1][2][6] |

| Molecular Weight | 184.26 g/mol | [1][2] |

| Synonyms | 5-(Thiophen-2-yl)pentanoic acid, 5-(2-Thienyl)valeric acid, 2-Thiophenepentanoic acid | [2][3][7] |

| Appearance | Off-white to light yellow solid, crystals, or powder | [6][7][8] |

| Melting Point | 41-44 °C | [7] |

| Boiling Point | 178 °C @ 14 Torr | [6][7] |

| pKa (Predicted) | 4.72 ± 0.10 | [6][7] |

| Storage Conditions | 2-8°C, protect from light | [6][7] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be achieved through several established routes. A common and reliable method involves a two-step process starting from thiophene: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The causality behind this choice is clear: Friedel-Crafts acylation robustly forms the carbon-carbon bond between the thiophene ring and the acyl chain, while the subsequent reduction specifically removes the keto group without affecting the carboxylic acid or the thiophene ring.

Experimental Protocol: A Self-Validating Synthesis

Step 1: Friedel-Crafts Acylation to yield 5-oxo-5-(2-thienyl)pentanoic acid

-

Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (DCM) or nitrobenzene. Cool the mixture to 0-5°C in an ice bath.

-

Reagent Addition: Slowly add a solution of glutaric anhydride in the same solvent to the stirred suspension.[7]

-

Thiophene Addition: Following the formation of the acylium ion complex, add thiophene dropwise, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic; careful control is paramount to prevent side reactions.

-

Reaction & Quenching: Stir the mixture at room temperature for several hours until TLC analysis indicates the consumption of starting materials. Carefully quench the reaction by pouring it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the product.

-

Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid.

Step 2: Wolff-Kishner Reduction to yield this compound

-

Setup: To a flask fitted with a reflux condenser, add the crude 5-oxo-5-(2-thienyl)pentanoic acid, diethylene glycol, and hydrazine hydrate.[7]

-

Base Addition: Add potassium hydroxide (KOH) pellets and heat the mixture. The initial heating phase (e.g., to 130-140°C) allows for the formation of the hydrazone intermediate.

-

Reduction: Increase the temperature to 190-200°C to facilitate the decomposition of the hydrazone with the evolution of nitrogen gas, resulting in the reduction of the carbonyl group. This step is visually confirmed by the cessation of gas evolution.

-

Workup & Purification: Cool the reaction mixture and dilute with water. Acidify with concentrated HCl to precipitate the crude this compound. The solid can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture or hexanes) to yield the final product.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly characteristic. It will show signals for the three protons on the thiophene ring, typically in the aromatic region (δ 6.8-7.2 ppm). The methylene group adjacent to the thiophene ring will appear as a triplet, followed by multiplets for the internal methylene groups, and finally, a triplet for the methylene group adjacent to the carboxylic acid. The acidic proton of the carboxyl group will appear as a broad singlet at the downfield end of the spectrum (δ > 10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals: four for the thiophene ring carbons, four for the aliphatic chain carbons, and one for the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ should be observed at m/z 184.05, corresponding to the monoisotopic mass.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and characteristic C-H and C=C stretches for the thiophene ring.

Authoritative spectral data for this compound can be found in chemical databases and supplier resources for comparison.[9]

Applications in Drug Development and Biological Research

The true value of this compound lies in its application as both a research tool and a scaffold in medicinal chemistry. Its structural features are pertinent to several therapeutic areas.

Modulation of Lipid Metabolism

As a thia fatty acid, this compound is of significant interest for studying lipid metabolism. The substitution of a methylene group with a sulfur atom can drastically alter metabolic fate. For example, 3-thia fatty acids are known to inhibit fatty acid synthesis and increase fatty acid oxidation by activating key enzymes like CPT I and inducing the nuclear receptor PPARα.[4] Conversely, 4-thia fatty acids can inhibit β-oxidation.[4] While the specific effects of the sulfur in the 5-(2-thienyl) configuration are a subject for further research, it provides a tool to probe the spatial and electronic requirements of enzymes involved in fatty acid transport and metabolism. Research on other thiophene carboxylic acid derivatives has shown potent activity in lowering hepatic lipid accumulation by targeting pathways like SREBP-1c.[10]

Scaffold for CNS-Active Agents

The thiophene ring is a common motif in drugs targeting the central nervous system (CNS). Its ability to act as a phenyl bioisostere while potentially offering a different ADME (Absorption, Distribution, Metabolism, and Excretion) profile is highly advantageous. Recently, derivatives of thienyl-carboxamido-aminopropanoic acid have been designed as potent agonists at the glycine site of NMDA receptors, which are crucial targets for treating neurological and psychiatric disorders.[11] this compound serves as an ideal starting material for synthesizing such derivatives, where the pentanoic acid handle can be readily functionalized.

Foundation for Anti-Cancer Agents

The thieno[2,3-d]pyrimidine core, which can be synthesized from thiophene derivatives, is a privileged scaffold in oncology. Compounds bearing this structure have been developed as potent microtubule targeting agents, circumventing common drug resistance mechanisms.[12] The synthesis of such complex molecules often begins with simpler, functionalized thiophenes like this compound.

Potential Biological Pathway Modulation

Caption: Hypothesized modulation of lipid metabolism by thia fatty acids.

Safe Handling, Storage, and Disposal

As a standard laboratory chemical, this compound requires careful handling.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as causing skin, eye, and respiratory irritation.[7] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C, protected from light, is recommended.[6][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 21010-06-0) is more than a simple chemical reagent; it is a versatile platform for scientific discovery. Its well-defined physicochemical properties and established synthetic routes make it an accessible tool for researchers. Its structural analogy to endogenous fatty acids and its incorporation of the privileged thiophene scaffold position it at the crossroads of metabolic research, neuroscience, and oncology. As drug development continues to seek novel chemical matter with improved efficacy and pharmacokinetic profiles, the strategic application of building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 21010-06-0 [chemicalbook.com]

- 7. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]

- 8. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound(21010-06-0) 1H NMR [m.chemicalbook.com]

- 10. 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

5-(2-Thienyl)Pentanoic Acid molecular weight

An In-Depth Technical Guide to 5-(2-Thienyl)Pentanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a thiophene heterocyclic ring, connected by a five-carbon aliphatic chain. As a member of the thiophene family, it serves as a valuable heterocyclic building block in synthetic organic chemistry and medicinal chemistry. The thiophene ring is a well-recognized bioisostere of the benzene ring, a substitution often employed in drug design to modulate physicochemical properties, improve metabolic stability, and enhance target affinity.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of this compound, offers a detailed and validated synthetic protocol, and explores its current and potential applications, particularly within the realm of drug discovery. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile chemical compound.

Part 1: Physicochemical Properties and Characterization

A precise understanding of a compound's properties is the foundation of all subsequent experimental work. This section details the key molecular and physical data for this compound and outlines standard protocols for its analytical validation.

Core Molecular Data

The fundamental identifiers and structural information for this compound are summarized below. This data is critical for database searches, structural analysis, and computational modeling.

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂S | [1][2][3][4] |

| Molecular Weight | 184.26 g/mol | [1][2][3][4][5] |

| CAS Number | 21010-06-0 | [1][2][3][6] |

| Canonical SMILES | C1=CSC(=C1)CCCCC(=O)O | [2][7][8] |

| InChI Key | OQFTZRHAQGXEQU-UHFFFAOYSA-N | [7][8] |

Physical Properties

The physical state and stability of the compound inform its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Appearance | Pale cream to yellow or brown crystals/powder | [8] |

| Melting Point | 41-44 °C | [6][9] |

| Boiling Point | 178 °C @ 14 Torr | [6] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [6] |

| pKa (Predicted) | 4.72 ± 0.10 | [6] |

Analytical Characterization Protocols

Validation of compound identity and purity is a non-negotiable step in any scientific workflow. The protocols described below represent self-validating systems for ensuring the quality of this compound.

Causality: Gas chromatography is the method of choice for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates the analyte from volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase, providing a quantitative measure of purity expressed as a percentage of the total integrated peak area.[8]

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.

-

Instrument Setup:

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Detector (FID): Set to 280°C.

-

-

Injection & Analysis: Inject 1 µL of the prepared sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. Commercial grades typically show a purity of ≥94-95%.[8]

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural elucidation. It provides information on the chemical environment of each proton in the molecule, confirming the connectivity of the thiophene ring, the pentanoic acid chain, and the carboxylic acid group. Spectroscopic data for this compound is publicly available, providing a reference for validation.[10]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

~11-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with trace water.

-

~6.8-7.2 ppm (multiplets, 3H): Protons on the thiophene ring.

-

~2.8 ppm (triplet, 2H): Methylene group adjacent to the thiophene ring (-CH₂-Thiophene).

-

~2.4 ppm (triplet, 2H): Methylene group adjacent to the carboxyl group (-CH₂-COOH).

-

~1.7 ppm (multiplet, 4H): The two central methylene groups of the alkyl chain.

-

-

Validation: The observed spectrum should match the predicted shifts, multiplicities, and integrations for the structure of this compound.

Part 2: Synthesis of this compound

While commercially available, an understanding of the synthetic route to this compound is crucial for researchers interested in creating derivatives or scaling up production. The following section outlines a reliable and logical synthetic strategy.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-C bond between the thiophene ring and the alkyl chain. This suggests a Friedel-Crafts acylation reaction as a key step to form this bond, introducing a keto-acid precursor. The ketone can then be reduced to a methylene group to yield the final product. This two-step approach is robust and utilizes common, well-understood reactions.

Detailed Experimental Protocol: A Two-Step Synthesis

Causality: This protocol is designed for high yield and purity. Friedel-Crafts acylation using glutaric anhydride is efficient for installing the five-carbon backbone. The subsequent Wolff-Kishner reduction is chosen because it is highly effective for reducing aryl ketones and is performed under basic conditions, which preserves the carboxylic acid group, thus avoiding a separate protection-deprotection sequence.

Step 1: Friedel-Crafts Acylation to form 5-oxo-5-(2-thienyl)pentanoic acid

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous Aluminum Chloride (AlCl₃, 2.2 equivalents) and Dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add glutaric anhydride (1.0 equivalent) portion-wise, followed by the slow, dropwise addition of thiophene (1.1 equivalents) dissolved in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude keto-acid intermediate.

Step 2: Wolff-Kishner Reduction to this compound

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 5-oxo-5-(2-thienyl)pentanoic acid from Step 1 in diethylene glycol.

-

Reagent Addition: Add potassium hydroxide (4.0 equivalents) and hydrazine hydrate (3.0 equivalents).

-

Reaction: Heat the mixture to 120-130°C for 2 hours. Then, increase the temperature to 190-200°C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.

-

Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify to pH 1-2 with concentrated HCl, which will precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Part 3: Applications in Research and Drug Development

The true value of a chemical building block is realized in its applications. This compound is a versatile scaffold for creating more complex molecules with potential biological activity.

Role as a Heterocyclic Building Block

The dual functionality of this compound makes it an attractive starting material.

-

Carboxylic Acid Handle: The -COOH group is a versatile functional handle for derivatization. It can be readily converted into esters, amides, or acid halides, enabling its conjugation to other molecules of interest, such as peptides, polymers, or fluorescent probes.

-

Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core.

This versatility is a cornerstone of library synthesis in the drug discovery process, where rapid generation of diverse analogues is essential for structure-activity relationship (SAR) studies.[11]

Potential in Neurological Drug Discovery

The thiophene moiety is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Thiophene-containing compounds have been investigated for a wide range of neurological and psychiatric disorders.

A pertinent example is the development of novel N-Methyl-D-Aspartate (NMDA) receptor agonists. A recent study detailed the design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives that showed potent and subtype-specific agonist activity at NMDA receptors.[12] While this study does not use this compound directly, it authoritatively establishes the thienyl pharmacophore as a key structural element for high-affinity binding at the glycine site of NMDA receptors. The pentanoic acid chain of our topic molecule could serve as a linker to position a pharmacophore (like an amino acid) correctly within a receptor binding site, analogous to the strategy employed in the cited research.

Caption: Ligand-receptor binding concept for drug action.

Future Research Directions

The structural features of this compound open up several forward-looking research avenues:

-

PROTACs and Molecular Glues: The pentanoic acid chain is an ideal length for a linker in Proteolysis Targeting Chimeras (PROTACs). One end could be derivatized to bind a target protein, while the other end is attached to an E3 ligase-recruiting moiety.

-

Antimicrobial Agents: Thiophene derivatives have shown promise as antimicrobial agents. The lipophilic alkyl-thiophene portion combined with the polar carboxylic acid suggests potential for disrupting bacterial cell membranes.

-

Materials Science: The compound could be used to synthesize novel polymers or functionalized surfaces, with the thiophene ring providing unique electronic properties.

Conclusion

This compound, with a molecular weight of 184.26 g/mol , is more than just a chemical on a shelf.[1][2][3][4] It is a strategically designed building block whose physicochemical properties are well-defined and whose synthesis is achievable through robust, well-established chemical reactions. Its true potential lies in its application as a scaffold in medicinal chemistry, particularly in the rational design of novel therapeutics for neurological disorders where the thienyl moiety has proven to be a valuable pharmacophore.[12] This guide has provided the foundational knowledge, validated protocols, and forward-looking context for researchers to confidently incorporate this versatile compound into their scientific endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 21010-06-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Buy this compound | 21010-06-0 [smolecule.com]

- 6. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound [stenutz.eu]

- 10. This compound(21010-06-0) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(2-Thienyl)Pentanoic Acid physical properties

An In-depth Technical Guide to the Physical Properties of 5-(2-Thienyl)Pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 5-(thiophen-2-yl)pentanoic acid or 5-(2-thienyl)valeric acid, is a carboxylic acid derivative featuring a thiophene ring linked to a pentanoic acid chain.[1][2][3] This bifunctional molecule serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its structure, combining an aromatic, electron-rich thiophene moiety with a flexible carboxylic acid tail, makes it a versatile precursor for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Understanding its core physical properties is the foundational first step for its effective use in any research or development setting. This guide provides a detailed overview of these properties, supported by experimental protocols and theoretical considerations.

Molecular Structure and Identity

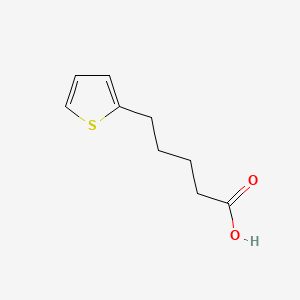

The fundamental identity of a chemical compound is rooted in its molecular structure. This compound consists of a five-membered thiophene ring attached at the 2-position to a five-carbon pentanoic acid chain.

Caption: Figure 1. Molecular Structure of this compound

Physicochemical Properties

The utility of a chemical compound in experimental work is largely dictated by its physical properties. These parameters influence reaction conditions, purification strategies, and formulation development. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21010-06-0 | [3][4][5][6][7] |

| Molecular Formula | C₉H₁₂O₂S | [3][5][7][8][9] |

| Molecular Weight | 184.26 g/mol | [1][3][6][7][9] |

| Appearance | Pale cream to yellow or brown crystals/powder | [5][7] |

| Melting Point | 34.0 – 46.0 °C (range) | [1][5][6][7] |

| Boiling Point | 178 °C at 14 Torr (1.87 kPa) | [4][7] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [4][7] |

| pKa | 4.72 ± 0.10 (Predicted) | [4][7] |

| Purity | ≥94.0% (GC), ≥95% | [3][5] |

| Storage Conditions | 2-8°C, protect from light | [4][7] |

Experimental Protocol: Melting Point Determination via Capillary Method

Principle: The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, melting occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The capillary method provides a reliable means to determine this property.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If it appears coarse, gently crush it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Tap the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Invert the tube and gently tap its sealed end on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm height is achieved. A densely packed sample is crucial for accurate heat conduction.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block and the sample.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (based on literature values, approx. 40°C).

-

When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow ramp rate is essential for allowing the temperature of the sample to equilibrate with the heating block, ensuring a precise reading.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely (T2).

-

The melting range is reported as T1 – T2. For a pure sample, this range should be narrow (e.g., 0.5-2.0°C).

-

Self-Validation: The protocol's integrity is maintained by calibrating the apparatus with known standards (e.g., benzoic acid, urea) before the experiment. The sharpness of the observed melting range serves as an internal validation of the sample's purity.

Caption: Figure 2. Workflow for Melting Point Determination.

Expected Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: The molecule's IR spectrum is expected to be dominated by the carboxylic acid group. This will manifest as a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form common in carboxylic acids.[10] A strong, sharp C=O (carbonyl) stretching peak should appear around 1710 cm⁻¹.[10] The thiophene ring will contribute to C-H aromatic stretches just above 3000 cm⁻¹ and C=C stretches in the 1500-1600 cm⁻¹ region.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield, typically in the 10-12 ppm range.[10] This signal disappears upon shaking the sample with D₂O due to proton-deuterium exchange.

-

Thiophene Protons: The three protons on the thiophene ring will appear in the aromatic region (approx. 6.8-7.5 ppm) and will show characteristic coupling patterns (doublet of doublets, etc.).

-

Alkyl Chain Protons (-CH₂-): The protons on the carbon adjacent to the carboxylic acid (α-carbon) will be found around 2.2-2.5 ppm. The protons on the carbon adjacent to the thiophene ring will also be slightly deshielded. The other methylene groups will appear further upfield, between approximately 1.5 and 2.0 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and expected to have a chemical shift in the 170-180 ppm range.[10]

-

Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region, typically between 120-140 ppm.

-

Alkyl Chain Carbons (-CH₂-): The carbons of the pentanoic acid chain will appear in the upfield region, generally between 20-40 ppm.

-

Conclusion

This compound is a low-melting solid with a defined molecular structure and weight. Its key physical properties, such as melting point and boiling point under vacuum, are well-documented and essential for its handling and use in synthesis. The presence of the carboxylic acid and thiophene functional groups dictates its expected spectroscopic behavior, providing clear markers for its identification and characterization. This technical guide provides the foundational data and protocols necessary for scientists and researchers to confidently incorporate this versatile building block into their work.

References

- 1. This compound, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]

- 5. L13122.06 [thermofisher.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 21010-06-0 [chemicalbook.com]

- 8. This compound, 95% | Fisher Scientific [fishersci.ca]

- 9. chemscene.com [chemscene.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Characterization of 5-(2-Thienyl)pentanoic Acid, with a Focus on Melting Point Analysis

Foreword: The Unseen Significance of a Fundamental Property

In the fast-paced world of drug discovery and development, it is often the foundational data that dictates the trajectory of a candidate molecule. Among the most fundamental of these are the physicochemical properties, and perhaps none is more deceptively simple yet profoundly informative than the melting point. This guide is designed for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the melting point of 5-(2-thienyl)pentanoic acid. We will move beyond a mere statement of value to a comprehensive understanding of its determination, the factors influencing it, and its critical role in the broader context of pharmaceutical sciences. As a Senior Application Scientist, my objective is not just to present a protocol but to instill a deeper appreciation for the causality behind our experimental choices and the self-validating nature of robust scientific methodology.

Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry

This compound (CAS No. 21010-06-0) is a carboxylic acid derivative featuring a thiophene ring linked to a pentanoic acid chain.[1][2][3] The thiophene moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its presence often imparts desirable pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] Consequently, molecules like this compound are of significant interest to researchers developing novel therapeutics.[9]

The pentanoic acid side chain provides a handle for further chemical modification, such as esterification or amidation, allowing for the exploration of structure-activity relationships.[10] Understanding the fundamental physicochemical properties of this molecule is the first step in its journey from a laboratory curiosity to a potential therapeutic agent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These data are essential for a variety of applications, from designing synthesis and purification schemes to developing formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂S | [1][2][3] |

| Molecular Weight | 184.26 g/mol | [1][3] |

| CAS Number | 21010-06-0 | [1][2][3] |

| Melting Point | 34-46 °C | [11] |

| 41-44 °C | [12] |

Note: The observed melting point range can vary depending on the purity of the sample and the analytical technique employed.

The Critical Role of Melting Point in Drug Development

The melting point of an active pharmaceutical ingredient (API) is far more than a simple physical constant. It is a critical parameter that informs numerous aspects of drug development:

-

Purity Assessment: A sharp melting point range (typically < 2°C) is a strong indicator of a pure crystalline compound. Conversely, a broad and depressed melting range suggests the presence of impurities.[13] This phenomenon, known as melting point depression, arises from the disruption of the crystal lattice by foreign molecules, which lowers the energy required to transition from a solid to a liquid state.[13]

-

Polymorphism Screening: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial consideration in the pharmaceutical industry.[5] Different polymorphs of the same drug can exhibit vastly different melting points, solubilities, stabilities, and bioavailabilities.[5][14] A consistent and well-defined melting point is a primary indicator of a single, stable polymorphic form.

-

Pre-formulation Studies: The melting point is a key parameter in pre-formulation studies, which aim to characterize the physicochemical properties of a drug candidate to guide the development of a stable and effective dosage form.[15][16][17] It influences the choice of formulation strategy (e.g., tablets, capsules, or amorphous solid dispersions) and manufacturing processes.

-

Chemical Identity Confirmation: While not definitive on its own, a measured melting point that matches the literature value for a known compound provides strong evidence of its identity. The mixed melting point technique, where the sample is mixed with an authentic standard, is a classical and reliable method for identity confirmation.[18]

Methodologies for Accurate Melting Point Determination

The determination of a melting point must be conducted with precision and adherence to established protocols to ensure the data is reliable and reproducible. Two primary methods are employed in modern pharmaceutical laboratories: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination (USP <741> Method)

The capillary method is a classical yet robust technique for determining the melting range of a crystalline solid. The United States Pharmacopeia (USP) provides a detailed general chapter, <741> Melting Range or Temperature, which outlines the standardized procedure.[8][18]

Objective: To accurately determine the melting range of a purified sample of this compound using a digital melting point apparatus, in accordance with USP <741> principles.

Materials and Equipment:

-

Purified this compound (previously dried under vacuum)

-

Melting point capillaries (0.8–1.2 mm internal diameter)

-

Digital melting point apparatus (e.g., Mettler Toledo MP series or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a melting point capillary into the powdered sample to introduce a small amount of the material.

-

Invert the capillary and gently tap the sealed end on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be between 2.5 and 3.5 mm.

-

-

Instrument Setup and Calibration:

-

Ensure the melting point apparatus is calibrated using appropriate USP Melting Point Reference Standards.

-

Set the starting temperature to approximately 10°C below the expected melting point of this compound (e.g., start at 30°C).

-

Set the heating rate (ramp rate) to 1°C per minute. A slow ramp rate is crucial for accurate determination.

-

-

Measurement:

-

Insert the prepared capillary into the heating block of the apparatus.

-

Initiate the heating program.

-

Observe the sample closely through the magnified viewing port.

-

Record the onset temperature (T₁): This is the temperature at which the first droplet of liquid becomes visible.

-

Record the clear point temperature (T₂): This is the temperature at which the last solid particle melts, and the substance is completely liquid.

-

The melting range is reported as T₁ to T₂.

-

-

Data Analysis and Interpretation:

-

A sharp melting range (e.g., 41.5°C - 42.5°C) indicates high purity.

-

A broad and depressed melting range (e.g., 38°C - 42°C) suggests the presence of impurities. Potential impurities could include residual solvents from purification, unreacted starting materials, or by-products from the synthesis.

-

Diagram of the Capillary Melting Point Determination Workflow

Caption: Workflow for capillary melting point determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the difference in heat flow between a sample and a reference as a function of temperature. For melting, this is observed as an endothermic peak on the DSC thermogram.

Key Advantages of DSC:

-

High Precision and Accuracy: DSC can determine melting points with high precision.

-

Quantitative Data: It provides not only the melting temperature (typically taken as the peak of the endotherm) but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This is particularly useful for polymorphism studies.

-

Small Sample Size: Only a few milligrams of the sample are required.

The DSC thermogram provides a wealth of information. The onset temperature of the peak corresponds to the beginning of melting, while the peak temperature is often reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Diagram of a Typical DSC Thermogram for Melting

Caption: Idealized DSC thermogram for a melting event.

The Impact of Synthesis and Purification on Melting Point

The observed melting point of this compound is intrinsically linked to its synthetic route and subsequent purification. A common synthetic approach for such compounds might involve the alkylation of a thiophene derivative followed by hydrolysis of a nitrile or ester to yield the carboxylic acid.

Potential Impurities and Their Effect:

-

Starting Materials: Incomplete reaction could leave residual starting materials in the final product.

-

By-products: Side reactions can generate structurally related impurities.

-

Solvents: The purification process, typically recrystallization, may leave residual solvent molecules trapped in the crystal lattice.

Recrystallization is the primary method for purifying solid organic compounds like this compound. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An effective recrystallization will remove these impurities, resulting in a product with a sharp and accurate melting point. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.

Conclusion: A Foundational Pillar of Pharmaceutical Development

The melting point of this compound, while a single data point, serves as a cornerstone for its potential development as a therapeutic agent. Its accurate determination is a testament to the purity of the compound and the stability of its crystalline form. For researchers in drug development, a comprehensive understanding of this fundamental property, the methodologies for its measurement, and the factors that influence it, is not merely academic—it is an essential component of a robust and efficient development pipeline. This guide has aimed to provide not just the "what," but the "why" and "how," empowering scientists to approach this critical analysis with the expertise and confidence it demands.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. kthmcollege.ac.in [kthmcollege.ac.in]

- 9. Buy this compound | 21010-06-0 [smolecule.com]

- 10. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 21010-06-0 [chemicalbook.com]

- 12. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition - Google Patents [patents.google.com]

- 13. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. prepchem.com [prepchem.com]

- 16. ihcoedu.uobaghdad.edu.iq [ihcoedu.uobaghdad.edu.iq]

- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 18. LabXchange [labxchange.org]

An In-Depth Technical Guide to the Solubility of 5-(2-Thienyl)Pentanoic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 5-(2-Thienyl)Pentanoic Acid (TPA), a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of TPA's solubility.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for a variety of applications, including:

-

Drug Development: Aqueous solubility is a key determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low absorption and, consequently, limited therapeutic efficacy.

-

Process Chemistry: Solubility data is crucial for the design of crystallization and purification processes, impacting yield and purity.

-

In Vitro Assays: Accurate solubility information is essential for designing robust biological assays and ensuring that the compound is in solution at the tested concentrations.

This guide will delve into the physicochemical properties of TPA that govern its solubility, provide estimations of its solubility in various solvents based on data from analogous structures, and present detailed protocols for experimentally determining its solubility.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting and interpreting its solubility behavior. Key properties for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂S | --INVALID-LINK--[1][2] |

| Molecular Weight | 184.26 g/mol | --INVALID-LINK--[1][2] |

| Melting Point | 41-44 °C | --INVALID-LINK--[1] |

| Predicted pKa | ~4.72 | --INVALID-LINK--[1] |

| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |

| Synonyms | 5-(2-Thienyl)valeric acid, 5-(Thiophen-2-yl)pentanoic acid | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| CAS Number | 21010-06-0 | --INVALID-LINK--[3], --INVALID-LINK--[4] |

The structure of this compound, featuring a lipophilic thiophene ring and a pentanoic acid chain, alongside a polar carboxylic acid group, suggests a nuanced solubility profile. The carboxylic acid moiety, with a predicted pKa of approximately 4.72, indicates that its aqueous solubility will be highly dependent on the pH of the medium.

Understanding and Predicting Solubility

The Influence of Molecular Structure

The solubility of TPA is a balance between its hydrophobic and hydrophilic components.

-

Hydrophobic Character: The thiophene ring and the five-carbon aliphatic chain contribute to the molecule's lipophilicity, favoring solubility in non-polar organic solvents and limiting solubility in water.

-

Hydrophilic Character: The carboxylic acid group is polar and capable of forming hydrogen bonds with water molecules, which is the primary driver for its aqueous solubility.

The Critical Role of pH

For an ionizable compound like TPA, pH is arguably the most significant factor influencing its aqueous solubility.

-

At low pH (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and, therefore, will exhibit lower aqueous solubility.

-

At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). The resulting ion is significantly more polar and will have a much higher aqueous solubility due to ion-dipole interactions with water.

This relationship can be visualized with the following logical diagram:

Caption: Relationship between pH and the ionization state and resulting aqueous solubility of this compound.

Solubility in Organic Solvents

Given its significant hydrophobic character, this compound is expected to be more soluble in organic solvents than in water, particularly at acidic to neutral pH. Solvents that can act as hydrogen bond acceptors, such as alcohols (ethanol, methanol) and aprotic polar solvents (DMSO, DMF), are likely to be effective at dissolving TPA.

Comparative Solubility Data of Analogous Compounds

To provide a more quantitative estimation, we can examine the solubility of structurally similar compounds.

| Compound | Structure | Aqueous Solubility | Comments | Source |

| Thiophene-2-carboxylic acid | Thiophene ring directly attached to a carboxylic acid | Soluble in hot water, slightly soluble in cold water. | Shorter alkyl chain analogue, expected to be more water-soluble than TPA. | --INVALID-LINK--[5][6] |

| Thiophene-3-carboxylic acid | Isomer of thiophene-2-carboxylic acid | ~4.3 g/L at 20 °C | Provides a quantitative reference for a similar thiophene carboxylic acid. | --INVALID-LINK--[7] |

| Valeric Acid (Pentanoic Acid) | C₅ straight-chain carboxylic acid | 24-40 g/L at 20-25 °C | The aliphatic portion of TPA. The thiophene ring in TPA will likely decrease aqueous solubility compared to valeric acid. | --INVALID-LINK--[8], --INVALID-LINK--[9] |

Based on this comparative analysis, the aqueous solubility of this compound at neutral pH is expected to be low, likely in the range of sparingly soluble to slightly soluble.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The choice of method depends on the desired throughput and the stage of research. The two primary types of solubility assays are thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the solubility of a compound once it has reached equilibrium in a saturated solution. It is a lower-throughput but more accurate representation of true solubility.

4.1.1. Experimental Workflow: Shake-Flask Method

Caption: A stepwise workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

4.1.2. Detailed Protocol for Thermodynamic Solubility

-

Preparation:

-

Accurately weigh an excess amount of this compound into a suitable vial (e.g., glass vial with a screw cap). The excess is crucial to ensure a saturated solution is achieved.

-

Add a precise volume of the desired solvent (e.g., purified water, buffer of a specific pH, ethanol).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

-

Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining undissolved solid, either centrifuge the aliquot at high speed and collect the supernatant, or filter it through a low-binding filter (e.g., a 0.22 µm PVDF filter).

-

-

Analysis:

-

Prepare a series of standard solutions of TPA of known concentrations in the same solvent.

-

Analyze the standards and the filtered sample solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of TPA in the sample from the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method often overestimates thermodynamic solubility but is valuable for rapid screening.

4.2.1. Experimental Workflow: DMSO Precipitation Method

Caption: A workflow for the high-throughput determination of kinetic solubility of this compound.

4.2.2. Detailed Protocol for Kinetic Solubility

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a multi-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

-

-

Precipitation:

-

Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

-

Mix the plate thoroughly.

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., room temperature or 37 °C) for a defined period, typically 1 to 2 hours.

-

-

Detection and Quantification:

-

Nephelometry/Turbidimetry: Read the plate on a nephelometer or plate reader that can measure turbidity. The concentration at which a significant increase in light scattering or absorbance is observed is considered the kinetic solubility.

-

Filtration and Analysis: Alternatively, filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the dissolved TPA in the filtrate is then determined by HPLC-UV or UV-Vis spectroscopy against a calibration curve.

-

Conclusion and Future Directions

This guide has provided a detailed technical overview of the solubility of this compound. While direct experimental data is sparse, a comprehensive understanding of its physicochemical properties and comparison with analogous structures allows for informed predictions of its solubility behavior. The provided experimental protocols offer a robust framework for researchers to determine the thermodynamic and kinetic solubility of TPA in various solvents and conditions.

For drug development professionals, a thorough characterization of TPA's solubility, particularly its pH-solubility profile, will be a critical step in advancing this compound. Future work should focus on generating precise experimental solubility data in a range of pharmaceutically relevant solvents and buffers. This data will be invaluable for formulation development, interpretation of biological data, and ensuring the successful progression of research involving this compound.

References

- 1. This compound CAS#: 21010-06-0 [amp.chemicalbook.com]

- 2. This compound | 21010-06-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [stenutz.eu]

- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 6. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Buy Thiophene-3-carboxylic acid | 88-13-1 [smolecule.com]

- 8. grokipedia.com [grokipedia.com]

- 9. manavchem.com [manavchem.com]

Spectroscopic Data of 5-(2-Thienyl)Pentanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Thienyl)Pentanoic Acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information presented herein is generated from high-quality predictive models, providing a robust dataset for characterization, quality control, and research applications in the absence of publicly available experimental spectra.

Introduction

This compound, with the chemical formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol , is a carboxylic acid derivative containing a thiophene ring.[1][2][3][4][5][6] The unique combination of a flexible alkyl chain, a carboxylic acid moiety, and an aromatic thiophene ring makes it a molecule of interest in medicinal chemistry and material science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed interpretation of its predicted spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) and coupling constants (J) are crucial for assigning each proton to its specific location in the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5' | 7.15 | dd | 5.1, 1.2 |

| H-3' | 6.92 | dd | 3.5, 1.2 |

| H-4' | 6.81 | dd | 5.1, 3.5 |

| H-α (Thiophene) | 2.85 | t | 7.5 |

| H-α (Acid) | 2.35 | t | 7.4 |

| H-β (Thiophene) | 1.75 - 1.65 | m | - |

| H-γ (Thiophene) | 1.75 - 1.65 | m | - |

| -COOH | 12.0 - 11.0 | br s | - |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Interpretation of the ¹H NMR Spectrum:

The thiophene ring protons (H-3', H-4', and H-5') are expected to appear in the aromatic region of the spectrum. The distinct multiplicities (doublet of doublets) arise from the coupling between these adjacent protons. The methylene group protons adjacent to the thiophene ring (H-α Thiophene) and the carboxylic acid (H-α Acid) are deshielded to different extents, resulting in separate triplet signals. The remaining methylene protons in the alkyl chain (H-β and H-γ) are predicted to overlap, forming a complex multiplet. The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would then be recorded on a 400 MHz or higher field NMR spectrometer.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon environment gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic) | 179.5 |

| C-2' (Thiophene) | 145.0 |

| C-5' (Thiophene) | 127.0 |

| C-3' (Thiophene) | 124.5 |

| C-4' (Thiophene) | 123.0 |

| C-α (Acid) | 34.0 |

| C-α (Thiophene) | 31.0 |

| C-β (Thiophene) | 29.0 |

| C-γ (Thiophene) | 25.0 |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value). The carbons of the thiophene ring are found in the aromatic region. The aliphatic carbons of the pentanoic acid chain appear at higher field (lower ppm values), with their chemical shifts influenced by their proximity to the electron-withdrawing thiophene and carboxylic acid groups.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample prepared for ¹H NMR can typically be used for ¹³C NMR as well. A proton-decoupled ¹³C NMR spectrum is usually acquired to simplify the spectrum to single lines for each carbon. A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| C-H stretch (Aromatic) | ~3100 | Medium |

| C-H stretch (Aliphatic) | 2950 - 2850 | Strong |

| C=O stretch (Carboxylic acid) | ~1710 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O stretch (Carboxylic acid) | ~1300 | Medium |

| C-S stretch (Thiophene) | ~700 | Medium |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Interpretation of the IR Spectrum:

The IR spectrum is expected to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ is indicative of the C=O stretch of the carbonyl group. The aromatic C-H and C=C stretching vibrations of the thiophene ring, as well as the aliphatic C-H stretches of the pentanoic acid chain, will also be present.

Experimental Protocol for FT-IR Spectroscopy:

A common method for obtaining an IR spectrum of a solid sample like this compound is the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data for this compound:

-

Molecular Ion (M⁺): m/z = 184

-

Key Fragmentation Ions (m/z):

-

139 ([M-COOH]⁺)

-

111 ([M-C₄H₇O₂]⁺)

-

97 (Thiophene-CH₂-CH₂⁺)

-

83 (Thiophene⁺)

-

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak at m/z 184, corresponding to the molecular weight of the compound. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da), leading to a fragment at m/z 139. Cleavage of the alkyl chain and fragmentation of the thiophene ring will also produce characteristic ions.

Experimental Protocol for Mass Spectrometry:

A sample of this compound can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common technique that will induce fragmentation and provide structural information.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive and detailed characterization of this compound. The ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for researchers in the positive identification and quality assessment of this compound. While this predicted data offers a strong foundation, it is recommended to confirm these findings with experimental data whenever possible to ensure the highest level of scientific rigor.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 5-(2-Thienyl)Pentanoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(2-thienyl)pentanoic acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, provide a robust experimental protocol for its acquisition, and outline a systematic approach to data processing and interpretation.

Introduction

This compound is a bifunctional molecule incorporating a lipophilic thiophene ring and a hydrophilic carboxylic acid moiety connected by a flexible pentanoic acid linker. This structural arrangement makes it an interesting scaffold in medicinal chemistry and materials science. ¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. Understanding its ¹H NMR spectrum is crucial for confirming its identity and for monitoring its chemical transformations.

Predicted ¹H NMR Spectrum and Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiophene ring and the pentanoic acid chain. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons.

Thiophene Ring Protons (H-3, H-4, H-5)

The thiophene ring is an aromatic heterocycle, and its protons consequently resonate in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm.[1][2][3] The electronegativity of the sulfur atom and the ring current effect contribute to this deshielding. The substitution at the 2-position leads to a distinct splitting pattern for the remaining three protons.

-

H-5: This proton is adjacent to the sulfur atom and is expected to be the most downfield of the thiophene protons, appearing as a doublet of doublets. It is coupled to both H-4 (³J, larger coupling constant) and H-3 (⁴J, smaller long-range coupling constant).

-

H-3: This proton is coupled to H-4 (³J) and H-5 (⁴J), and will also appear as a doublet of doublets.

-

H-4: This proton is coupled to both H-3 and H-5 with similar ³J coupling constants, resulting in a triplet-like appearance (more accurately, a doublet of doublets with similar coupling constants).

The typical coupling constants in a thiophene ring are J₃₄ ≈ 3.5-5.0 Hz and J₄₅ ≈ 4.5-5.5 Hz, with a smaller long-range coupling J₃₅ ≈ 1.0-3.0 Hz.[4][5]

Pentanoic Acid Chain Protons (H-α, H-β, H-γ, H-δ)

The protons on the aliphatic chain will resonate further upfield compared to the aromatic protons. Their chemical shifts are influenced by their proximity to the electron-withdrawing thiophene ring and the carboxylic acid group.

-

H-α (to COOH): These protons are adjacent to the carbonyl group and are therefore the most deshielded of the methylene protons, typically appearing around 2.2-2.5 ppm.[6][7] They will appear as a triplet, being coupled to the two H-β protons.

-

H-δ (to thiophene): These protons are adjacent to the thiophene ring and experience a moderate deshielding effect. They are expected to resonate around 2.8-3.1 ppm and will appear as a triplet due to coupling with the H-γ protons.

-

H-β and H-γ: These methylene protons are more shielded and will appear in the range of 1.6-1.9 ppm. They will exhibit more complex splitting patterns (multiplets or quintets) due to coupling with their neighboring methylene protons on both sides.[8]

Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, usually between 10 and 12 ppm.[6][9][10] Its chemical shift can be concentration and solvent-dependent, and the signal may be broadened due to hydrogen bonding and chemical exchange.[11][12] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, which is a definitive test for an exchangeable proton.[9]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 10.0 - 12.0 | broad singlet | - | 1H |

| H-5 (Thiophene) | ~7.1 - 7.3 | dd | J₄₅ ≈ 5.0, J₃₅ ≈ 1.0 | 1H |

| H-3 (Thiophene) | ~6.9 - 7.0 | dd | J₃₄ ≈ 3.5, J₃₅ ≈ 1.0 | 1H |

| H-4 (Thiophene) | ~6.8 - 6.9 | t (dd) | J₃₄ ≈ 3.5, J₄₅ ≈ 5.0 | 1H |

| H-δ (-CH₂-Th) | ~2.8 - 3.1 | t | J ≈ 7.5 | 2H |

| H-α (-CH₂-COOH) | ~2.2 - 2.5 | t | J ≈ 7.5 | 2H |

| H-β, H-γ | ~1.6 - 1.9 | m | - | 4H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating experimental protocol is essential for obtaining a high-quality, reproducible ¹H NMR spectrum.

Step 1: Sample Preparation

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it minimizes the broadening of the carboxylic acid proton signal due to reduced exchange rates.

-

Weighing: Accurately weigh 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, 5 mm NMR tube.

-

Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Step 2: NMR Spectrometer Setup

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tuning and Matching: Tune and match the probe to the resonance frequency of ¹H.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. A good shim will result in a narrow linewidth for the TMS signal.

Step 3: Acquisition Parameters

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from -1 to 13 ppm.

Data Processing and Interpretation Workflow

Step 1: Fourier Transformation and Phasing

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

Step 2: Baseline Correction and Referencing

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Step 3: Peak Picking and Integration

-

Peak Picking: Identify and label the chemical shift of each peak.

-

Integration: Integrate all the signals. Set the integral of a well-resolved signal corresponding to a known number of protons (e.g., the triplet for the H-α protons, which is 2H) to that integer value. The software will then automatically calculate the relative integrals of the other signals.

Step 4: Analysis of Multiplicity and Coupling Constants

-

Multiplicity Analysis: Determine the splitting pattern (singlet, doublet, triplet, etc.) for each signal.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) in Hertz for all split signals. This information is crucial for confirming the connectivity of the protons.

Step 5: Structural Assignment

-

Final Assignment: Correlate all the processed data (chemical shift, integration, multiplicity, and coupling constants) to the molecular structure of this compound to make definitive proton assignments.

Visualizations

Molecular Structure and Proton Numbering

Figure 1: Molecular structure of this compound with proton numbering.

Experimental and Data Processing Workflow

Figure 2: Workflow for ¹H NMR spectrum acquisition and data processing.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. web.mnstate.edu [web.mnstate.edu]

A Technical Guide to the ¹³C NMR Analysis of 5-(2-Thienyl)Pentanoic Acid

Abstract